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(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol

Catalog No.
S13567776
CAS No.
M.F
C9H11F2NO
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol

Product Name

(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol

IUPAC Name

(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C9H11F2NO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m1/s1

InChI Key

WKDMRUUZXPTMAO-SECBINFHSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CCO)N

Isomeric SMILES

C1=C(C=C(C=C1F)F)[C@@H](CCO)N

(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol is a chiral organic compound characterized by the presence of an amino group, a hydroxyl group, and a difluorophenyl moiety. Its molecular formula is C9H11F2NOC_9H_{11}F_2NO with a molecular weight of approximately 187.19 g/mol. The compound's structure includes a stereogenic center at the third carbon atom, which contributes to its unique chemical properties and biological activities. This compound is often utilized in medicinal chemistry due to its potential therapeutic applications.

  • Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The amino group can undergo reduction reactions, modifying its reactivity.
  • Substitution: The difluorophenyl group can engage in nucleophilic substitution reactions, allowing for the formation of diverse derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

This compound exhibits significant biological activity, particularly in the context of enzyme interactions and receptor modulation. The presence of both the amino and hydroxyl groups enhances its binding affinity to biological targets, influencing enzyme activity and receptor functions. Research indicates that it may inhibit certain enzymatic activities or modulate receptor functions, making it a candidate for drug development focusing on specific biochemical pathways.

The synthesis of (3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol typically involves several key steps:

  • Starting Material: The synthesis begins with a suitable precursor such as a difluorobenzene derivative.
  • Addition of Amino Group: An amino group is introduced through nucleophilic substitution using ammonia or amines.
  • Hydroxyl Group Introduction: The hydroxyl group is introduced via reduction of a corresponding ketone or aldehyde intermediate.
  • Chiral Resolution: Chiral resolution is performed to isolate the (3R) enantiomer, often using chiral catalysts or chromatography techniques.

These methods facilitate the production of high-purity compounds suitable for research and industrial applications.

(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals targeting specific enzymes or receptors.
  • Biological Research: Used in studies involving enzyme interactions and protein-ligand binding due to its unique functional groups.
  • Industrial Chemistry: Employed in producing specialty chemicals and materials that benefit from its unique chemical properties.

Interaction studies focus on the compound's ability to bind with various enzymes or proteins. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing their activity and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects.

Several compounds share structural similarities with (3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol:

Compound NameMolecular FormulaSimilarityUnique Features
(S)-3-amino-3-(2,5-difluorophenyl)propan-1-olC9H11F2NOC_9H_{11}F_2NOHighDifferent fluorine substitution pattern affecting reactivity
(R)-3-amino-3-(4-chlorophenyl)propan-1-olC9H11ClNOC_9H_{11}ClNOModerateLacks fluorine substituents; different chirality
3-amino-3-(phenyl)propan-1-olC9H13NOC_9H_{13}NOModerateLacks halogen substituents; altered biological activity

The uniqueness of (3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol lies in its specific substitution pattern and chiral configuration, which impart distinct chemical properties and potential applications in pharmaceuticals and agrochemicals. Its difluorophenyl structure enhances stability and reactivity compared to similar compounds without such substituents.

Systematic IUPAC Name and Variations

The systematic IUPAC name for this compound is (3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol. This name adheres to IUPAC rules by specifying:

  • The propan-1-ol backbone (a three-carbon chain with a hydroxyl group at position 1).
  • The 3,5-difluorophenyl substituent (a benzene ring with fluorine atoms at positions 3 and 5).
  • The amino group (-NH$$_2$$) at position 3 of the propane chain.
  • The R-configuration at the stereogenic center (position 3), denoting the spatial arrangement of substituents around the chiral carbon.

Variations of this name may include:

  • (R)-3-amino-3-(3,5-difluorophenyl)-1-propanol (alternative positional descriptor for the hydroxyl group).
  • γ-Amino-3,5-difluorophenylpropanol (non-IUPAC but descriptively accurate).

The numbering of the fluorine atoms on the phenyl ring is critical to distinguishing this compound from structural isomers, such as the 2,5-difluoro or 3,4-difluoro derivatives.

Common Synonyms and Registry Numbers

This compound is referenced under multiple synonyms and identifiers across chemical databases:

SynonymRegistry NumberSource
(3R)-3-Amino-3-(3,5-difluorophenyl)propan-1-olNot publicly listedN/A
(R)-3,5-Difluoro-β-aminophenylpropanolNot publicly listedN/A
-CAS: Not assigned*-

*The CAS Registry Number for this specific enantiomer is not available in the searched sources. However, related compounds with varying substituents or stereochemistry include:

  • (3R)-3-amino-3-(2,5-difluorophenyl)propan-1-ol: CAS 1234423-98-3.
  • (3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol: CAS 1213342-98-3.

The absence of a dedicated CAS number for the 3,5-difluoro variant underscores the need for precise structural verification in experimental settings.

Structural Formula and Molecular Weight

The structural and molecular properties of this compound are as follows:

Structural Formula

  • Molecular Formula: C$$9$$H$${11}$$F$$_2$$NO.
  • SMILES Notation: OCCC@@HC1=CC(F)=CC(F)=C1.
    • The @@H notation denotes the R-configuration at the chiral center.
  • 2D Depiction:
    HO-CH2-CH2-C(NH2)(C6H3F2)-  

    The 3,5-difluorophenyl group is represented as a benzene ring with fluorine atoms at positions 3 and 5.

Molecular Weight

  • Calculated Molecular Weight:
    $$
    \text{C}9: 9 \times 12.01 = 108.09 \, \text{g/mol} \
    \text{H}
    {11}: 11 \times 1.008 = 11.09 \, \text{g/mol} \
    \text{F}_2: 2 \times 19.00 = 38.00 \, \text{g/mol} \
    \text{N}: 14.01 \, \text{g/mol} \
    \text{O}: 16.00 \, \text{g/mol} \
    \text{Total} = 108.09 + 11.09 + 38.00 + 14.01 + 16.00 = \mathbf{187.19 \, \text{g/mol}}
    $$
    This matches the molecular weight of analogous compounds.

3D Conformation

The molecule adopts a staggered conformation to minimize steric hindrance. The hydroxyl and amino groups engage in intramolecular hydrogen bonding, stabilizing the structure.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

187.08087030 g/mol

Monoisotopic Mass

187.08087030 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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